

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis

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Compound of Interest

Compound Name: 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

CAS No.: 72928-02-0

Cat. No.: B1345996

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Compound: 4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate

CAS: 72928-02-0 | Formula: $C_{25}H_{32}O_2$ | M.W.: 364.53 g/mol [1]

Executive Summary

In the development of nematic liquid crystal mixtures for active-matrix displays (AM-LCD), **4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate** serves as a high-clearing point component. Its structural rigidity—derived from a three-ring core system (cyclohexyl-phenyl-phenyl)—provides the necessary thermal stability and birefringence (

) required to widen the nematic operating range of eutectic mixtures.

This guide details the spectroscopic signature (NMR, IR, MS) required for structural validation and outlines the phase transition characterization protocols essential for quality control in mesogenic synthesis.

Molecular Architecture & Connectivity

The molecule consists of a trans-4-(4-propylcyclohexyl)benzoic acid moiety esterified with 4-propylphenol. The trans configuration of the cyclohexane ring is thermodynamically favored

and essential for the linearity required for liquid crystalline behavior.



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Figure 1: Structural connectivity highlighting the rigid core essential for mesophase formation. The trans-cyclohexyl geometry minimizes conformational disorder.

Spectroscopic Profiling

Accurate identification requires correlating the aliphatic flexibility of the propyl chains with the rigid aromatic core.

3.1 Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and the stereochemically dependent cyclohexyl protons.

Table 1:

¹H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.12	Doublet (Hz)	2H	Ar-H (Ortho to C=O)	Deshielded by carbonyl anisotropy.
7.31	Doublet (Hz)	2H	Ar-H (Meta to C=O)	Coupled to 8.12 ppm protons.
7.18	Doublet (Hz)	2H	Ar-H (Ortho to O-C=O)	Phenolic ring; shifted upfield relative to benzoate.
7.09	Doublet (Hz)	2H	Ar-H (Meta to O-C=O)	Coupled to 7.18 ppm protons.
2.60	Triplet (Hz)	2H	Ar-CH ₂ -CH ₂ -CH ₃	Benzylic protons on phenolic ring.
2.55	Multiplet (tt)	1H	Cyclohexyl CH-Ar	Axial proton (tt coupling confirms trans).
1.85 - 1.95	Multiplet	4H	Cyclohexyl (Equatorial)	Rigid ring protons.
1.55 - 1.70	Multiplet	4H	Propyl -CH ₂ - (Middle)	Overlapping methylene signals.
1.20 - 1.45	Multiplet	5H	Cyclohexyl (Axial) + Chain	Complex overlap region.
0.95	Triplet	3H	-CH ₃ (Phenol side)	Terminal methyl.

0.91	Triplet	3H	-CH ₃ (Cyclohexyl side)	Terminal methyl.
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3.2 Infrared Spectroscopy (FT-IR)

IR confirms the functional group integrity, specifically the ester linkage which is susceptible to hydrolysis.

Table 2: Key FT-IR Absorptions (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibration Mode	Diagnostic Value
1735 - 1745	Ester	Strong, sharp peak. Conjugation with Phenyl A lowers frequency slightly compared to aliphatic esters.
1605, 1510	Aromatic	Characteristic "breathing" modes of the benzene rings.
1265	Stretching	Strong asymmetric stretch of the ester C-O-C linkage.
2925, 2854	Alkyl	Asymmetric/Symmetric stretching of propyl and cyclohexyl CH ₂ groups.
840 - 850	OOP	Out-of-plane bending for para-disubstituted benzenes.

3.3 Mass Spectrometry (EI-MS)

Electron Impact (EI) ionization typically yields a molecular ion and characteristic fragmentation at the ester bond.

- Molecular Ion (): m/z 364 (Base peak or significant intensity).

- Base Peak/Major Fragment: m/z 231 (Acylium ion:
. This cleavage is driven by the stability of the acylium cation).
- Phenolic Fragment: m/z 135 (Radical cation of propylphenol).

Experimental Protocols (Self-Validating Systems)

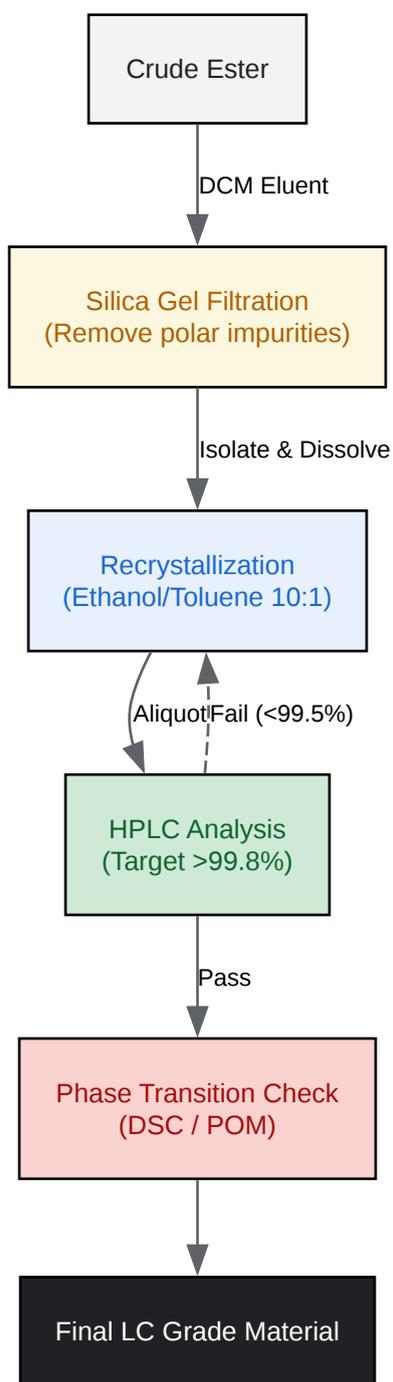
4.1 Synthesis Strategy (Acylation)

To ensure high purity (>99.5%) required for LC applications, the acid chloride method is preferred over DCC coupling due to easier byproduct removal.

- Activation: Convert trans-4-(4-propylcyclohexyl)benzoic acid to its acid chloride using Thionyl Chloride () and a catalytic amount of DMF. Reflux for 3 hours. Remove excess under vacuum.
- Esterification: Dissolve 4-propylphenol (1.05 eq) and Pyridine (1.2 eq) in dry Dichloromethane (DCM). Add the acid chloride dropwise at 0°C.
- Workup: Wash with dilute HCl (to remove pyridine), then , then Brine. Dry over .

4.2 Quality Control & Purification Workflow

Liquid crystals are intolerant to ionic impurities or isomers (cis-cyclohexyl).



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Figure 2: Purification and validation workflow. Recrystallization is critical to remove the 'cis' isomer which suppresses the clearing point.

Mesomorphic Characterization (Phase Behavior)

As a liquid crystal, the defining data points are the phase transition temperatures. This compound exhibits enantiotropic nematic behavior.

- Instrument: Differential Scanning Calorimetry (DSC) @ 5°C/min.
- Verification: Polarized Optical Microscopy (POM) with a hot stage.
- Expected Transitions:

- Cr

N (Melting Point): The crystal lattice breaks into a nematic fluid. (Typical range for this homologue: ~50–70°C).

- N

I (Clearing Point): The nematic order is lost to an isotropic liquid. (High thermal stability, typically >150°C).

- Texture: Schlieren texture with characteristic 2- and 4-brush defects under crossed polarizers.

Critical Note on Isomerism: If the melting point is significantly lower than expected, or if the nematic range is narrow, suspect contamination with the cis-cyclohexyl isomer. The trans geometry is strictly required for the rod-like (calamitic) shape that stabilizes the mesophase.

References

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- Lead Sciences.4-Propylphenyl 4-(trans-4-propylcyclohexyl)benzoate Product Data.[[Link](#)]
- PubChem Compound Summary.CID 13677840: **4-Propylphenyl trans-4-(4-propylcyclohexyl)benzoate**.[1][[Link](#)]

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Sources

- 1. PubChemLite - 4-propylphenyl trans-4-(4-propylcyclohexyl)benzoate (C₂₅H₃₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. tsapps.nist.gov [tsapps.nist.gov]
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